molecular formula C22H18O6 B2408367 ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate CAS No. 898447-53-5

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate

Cat. No. B2408367
CAS RN: 898447-53-5
M. Wt: 378.38
InChI Key: VIEYULCHRBWYCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate” is not directly mentioned, there are related compounds that have been synthesized. For instance, a one-pot synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and the corresponding acids through a three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes has been described .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Reactivity with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones (Vetyugova et al., 2018).
  • Photoinduced Oxidative Annulation : A study on photoinduced direct oxidative annulation of related compounds showed the formation of highly functionalized polyheterocyclic derivatives (Zhang et al., 2017).

Pharmacological Applications

  • Cytotoxic Evaluation : Novel hexahydroquinoline derivatives containing benzofuran moiety, related to the compound of interest, were synthesized and evaluated for in vitro cytotoxicity against human hepatocellular carcinoma cell lines (Mohi El-Deen et al., 2016).
  • Antimicrobial Activity : Coumarin derivatives, including those related to the compound , have been synthesized and assessed for antimicrobial activity against various bacterial strains (Mishra et al., 2014).

Material Science and Catalysis

  • ZnO Nanoparticle Catalysis : The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles as a catalyst demonstrates the potential application of related compounds in green chemistry and catalysis (Rostami-Charati et al., 2015).

properties

IUPAC Name

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-3-25-22(24)13(2)26-15-8-9-19-16(11-15)17(12-21(23)28-19)20-10-14-6-4-5-7-18(14)27-20/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYULCHRBWYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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